(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid chemical properties
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid chemical properties
An In-Depth Technical Guide to (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic Acid: Properties, Synthesis, and Analytical Methodologies
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid, a heterocyclic compound built upon the L-cysteine framework, represents a versatile and promising scaffold in medicinal chemistry. The thiazolidine-4-carboxylic acid core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including antiviral, anti-diabetic, and neuroprotective properties.[1][2][3] The incorporation of a thiophene moiety introduces unique electronic and steric characteristics that can be exploited in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, and robust analytical methodologies for its characterization, with a critical focus on the stereochemical complexities inherent in its structure. The protocols and insights herein are designed to equip researchers with the practical knowledge required to synthesize, purify, and analyze this compound, thereby facilitating its exploration in drug discovery and development programs.
Introduction to the Thiazolidine-4-Carboxylic Acid Scaffold
The thiazolidine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique conformational properties and diverse biological activities.[4][5] Derivatives of thiazolidine-4-carboxylic acid (TCA) are of particular interest as they are readily synthesized from the natural amino acid L-cysteine, which imparts a chiral center with a defined (R)-configuration at the 4-position.[6][7] This scaffold can function as a cysteine prodrug, delivering cysteine to cells to replenish glutathione levels and protect against oxidative stress.[6] The versatility of the TCA scaffold allows for the introduction of various substituents at the 2-position through condensation with aldehydes or ketones, creating a library of structurally diverse molecules for pharmacological screening.[7][8]
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid (CAS 201942-94-1) is a specific analogue that combines the TCA core with a 2-thiophene ring.[9] The thiophene ring, an aromatic heterocycle, is a known bioisostere of the phenyl ring and is frequently incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. This unique combination of a chiral amino acid derivative and an aromatic heterocycle makes it a compelling target for investigation in various therapeutic areas, from infectious diseases to metabolic disorders.[1][3]
Physicochemical and Structural Properties
The fundamental properties of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid are summarized below. Understanding these characteristics is the first step in designing experiments for its synthesis, purification, and formulation.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 201942-94-1 | [9] |
| Molecular Formula | C₈H₉NO₂S₂ | [10] |
| Molecular Weight | 215.29 g/mol | [10] |
| General Appearance | Expected to be a solid at room temperature. | N/A |
| Solubility | Expected to have limited solubility in non-polar organic solvents and moderate solubility in polar protic solvents like ethanol or methanol. | N/A |
Structure and Stereochemistry: A Critical Consideration
The synthesis of this compound involves the reaction of L-cysteine with thiophene-2-carboxaldehyde. This process has significant stereochemical implications:
-
The C4 Stereocenter: The use of L-cysteine, which has (R) stereochemistry, directly installs a chiral center of known (R)-configuration at the 4-position of the thiazolidine ring. This is a foundational element of the molecule's identity.
-
The C2 Stereocenter: The condensation reaction creates a new chiral center at the 2-position of the ring. Because the aldehyde can approach the intermediate from two different faces, the reaction inherently produces a mixture of two diastereomers : (2S, 4R) and (2R, 4R).
The final product is therefore not a single compound but a diastereomeric mixture. The ratio of these diastereomers is influenced by reaction conditions.[11] For any rigorous pharmacological or biological study, the separation and individual characterization of these diastereomers are paramount, as they will likely exhibit different biological activities and physical properties.
Synthesis and Purification
The most common and direct method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the one-pot cyclo-condensation of L-cysteine with an appropriate aldehyde.[6][8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of the diastereomeric mixture.
Materials:
-
L-Cysteine
-
Thiophene-2-carboxaldehyde
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve L-cysteine (1 eq.) in absolute ethanol (approx. 100 mL). Stir the solution until the L-cysteine is fully dissolved.
-
Aldehyde Addition: To the stirring solution, add thiophene-2-carboxaldehyde (1 eq.) dropwise at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C). Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: Refluxing provides the necessary activation energy for the condensation and subsequent ring closure (cyclization) to form the thiazolidine ring. Ethanol is an excellent solvent choice as it dissolves the reactants and is relatively inert.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid product under vacuum. This product is the diastereomeric mixture.
Purification: Separation of the diastereomers is the most significant challenge. Fractional crystallization can be attempted by carefully selecting a solvent system where the two diastereomers exhibit different solubilities.[11] However, for analytical and biological purposes, preparative Chiral High-Performance Liquid Chromatography (HPLC) is the preferred and more definitive method.[11]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure, purity, and diastereomeric ratio of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
¹H NMR: This is the primary method for determining the diastereomeric ratio (d.r.).[11] Protons adjacent to the chiral centers, particularly the proton at the C2 position, will appear as distinct signals for each diastereomer. The d.r. is calculated by integrating these respective signals.
-
¹³C NMR: Will confirm the number of unique carbons in the structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on functional groups. Expected characteristic peaks include: a broad O-H stretch (from the carboxylic acid), an N-H stretch, a sharp C=O stretch, and aromatic C-H and C=C stretches from the thiophene ring.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The electron ionization (EI-MS) or electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight (215.29).[5]
Chromatographic Analysis: Diastereomer Resolution
Developing a robust HPLC method is critical for separating and quantifying the diastereomers.
HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Detailed Experimental Protocol: Chiral HPLC Method Development
Objective: To separate the (2S, 4R) and (2R, 4R) diastereomers of 2-thiophen-2-ylthiazolidine-4-carboxylic acid.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralcel® OD-H (250 x 4.6 mm) is a highly recommended starting point for thiazolidine derivatives.[11][12]
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Sample dissolved in mobile phase
Procedure:
-
Initial Screening:
-
Install the Chiralcel® OD-H column.
-
Set the mobile phase to a starting composition of n-hexane:isopropanol (90:10 v/v).[11]
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.[12]
-
Scientist's Note: Polysaccharide-based CSPs are effective because they contain chiral grooves and pockets that interact differently with stereoisomers, leading to differential retention times. A normal phase system (hexane/IPA) is often a good first choice for these types of columns.[11]
-
-
Sample Injection: Inject 10-20 µL of the sample solution.
-
Analysis: Observe the resulting chromatogram. If two peaks are observed but are not fully resolved (resolution < 1.5), proceed to optimization. If only one peak is seen, consider a different mobile phase system or a different CSP.
-
Method Optimization:
-
Mobile Phase Composition: Systematically vary the percentage of the polar modifier (isopropanol). Increase the IPA content (e.g., to 85:15, 80:20) to decrease retention times or decrease it to increase retention and potentially improve resolution.
-
Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to see its effect on peak shape and resolution.
-
Scientist's Note: The choice of mobile phase is critical as it influences the interaction between the analyte and the chiral stationary phase. Fine-tuning the polarity of the mobile phase is the most powerful tool for achieving separation.
-
-
Method Validation: Once baseline separation is achieved (Resolution ≥ 1.5), the method should be validated for linearity, precision, and accuracy according to standard guidelines to ensure it is reliable for routine analysis.
Applications and Biological Relevance
While specific studies on (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid are limited, the extensive research on its parent scaffold provides a strong rationale for its investigation. Thiazolidine-4-carboxylic acid derivatives have demonstrated significant potential in several therapeutic areas:
-
Antiviral Agents: Thiazolidine derivatives have been identified as potent inhibitors of the influenza virus neuraminidase, an enzyme crucial for viral propagation.[3][7] The thiophene moiety could enhance binding to the enzyme's active site.
-
Anti-diabetic Agents: Related compounds act as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggesting a potential role in managing diabetes.[1]
-
Neuroprotective Agents: The thiazolidine core is associated with antioxidant properties and the ability to cross the blood-brain barrier, making these compounds candidates for treating neurodegenerative diseases by reducing oxidative stress and neuroinflammation.[2]
-
Anticancer Agents: Certain 2-arylthiazolidine-4-carboxylic acid amides have been discovered as potent cytotoxic agents against prostate cancer cells.[13]
Conclusion
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is a structurally intriguing molecule with considerable potential as a building block in drug discovery. Its synthesis is straightforward, but its stereochemical complexity, resulting in a diastereomeric mixture, presents a significant analytical challenge. The successful characterization and application of this compound hinge on the mastery of chiral separation techniques, particularly HPLC. By providing a framework for its synthesis, purification, and detailed analysis, this guide aims to empower researchers to unlock the therapeutic potential of this versatile heterocyclic scaffold.
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